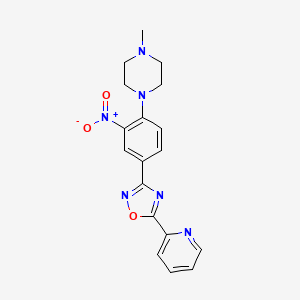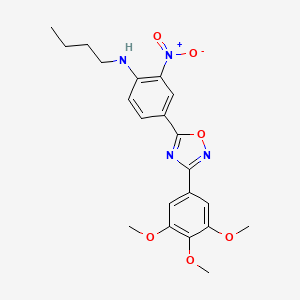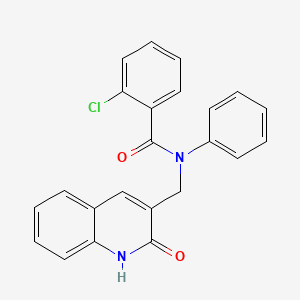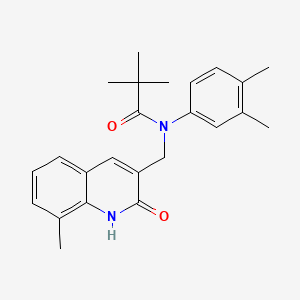
N-(4-ethoxyphenyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as EF-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized through a series of reactions and has shown promising results in scientific research.
作用机制
The mechanism of action of EF-1 is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. EF-1 has been shown to inhibit the Akt/mTOR signaling pathway, which is a key pathway that is frequently dysregulated in cancer cells. EF-1 has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
EF-1 has been shown to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic effects, EF-1 has been shown to induce apoptosis, which is a process by which cells undergo programmed cell death. EF-1 has also been shown to inhibit cell migration and invasion, which are key processes involved in cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of EF-1 is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of EF-1 is its low solubility, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the study of EF-1. One potential direction is the development of new formulations of EF-1 that can improve its solubility and bioavailability. Another potential direction is the study of EF-1 in combination with other cancer therapies, as it may have synergistic effects when used in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of EF-1 and to identify potential biomarkers that can be used to predict patient response to EF-1 treatment.
合成方法
The synthesis of EF-1 involves a series of reactions that begin with the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride in the presence of a base to form N-(4-ethoxyphenyl)-2-fluorobenzamide. The resulting product is then treated with sodium azide and copper (I) iodide to produce N-(4-ethoxyphenyl)-2-(3-iodo-2-fluorophenyl)-1,2,4-oxadiazole. Finally, the compound is treated with N-bromosuccinimide to yield EF-1.
科学研究应用
EF-1 has been extensively studied for its potential use in the treatment of cancer. Several studies have shown that EF-1 exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. EF-1 has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. Additionally, EF-1 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta, a protein that plays a key role in the development of Alzheimer's disease.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-2-29-16-13-11-15(12-14-16)25-22(28)17-7-3-4-8-18(17)23-26-21(27-30-23)19-9-5-6-10-20(19)24/h3-14H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWGXVHYZRHHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)





![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)



